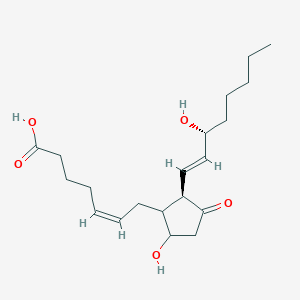

15(R)-Prostaglandin D2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16?,17-,18?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-OFUVTSKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15(R)-Prostaglandin D2: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the well-known inflammatory mediator, Prostaglandin (B15479496) D2 (PGD2). While prostaglandins (B1171923) featuring a 15(R) configuration were historically considered biologically inactive, 15(R)-PGD2 has been identified as a potent and selective agonist of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] This characteristic has established 15(R)-PGD2 as an invaluable molecular tool for probing the function of the DP2 receptor in the context of inflammatory and allergic diseases. This technical guide offers a comprehensive overview of the discovery, chemical synthesis, and biological functions of 15(R)-PGD2.

Discovery of this compound

The initial discovery of prostaglandins in the 1930s by Ulf von Euler, and their subsequent isolation and structural elucidation by researchers like Sune Bergström and Bengt Samuelsson, laid the groundwork for understanding this critical class of lipid mediators.[2][3] Prostaglandins are synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, with PGD2 being a prominent product in mast cells and the brain.[4]

The scientific interest in 15(R)-PGD2 was largely spurred by investigations into its synthetic analog, 15(R)-methyl-PGD2. This synthetic compound demonstrated surprisingly high potency as a DP2 receptor agonist, far exceeding that of its 15(S) counterpart.[5][6] This unexpected finding led to the hypothesis that 15(R)-PGD2, which could potentially be formed endogenously via non-enzymatic, free-radical-catalyzed pathways as an isoprostane, might also possess significant biological activity.[1] Subsequent chemical synthesis and rigorous biological testing confirmed that 15(R)-PGD2 is, in fact, a potent and selective agonist for the DP2 receptor.[1][7] This confirmation has fueled ongoing research into its potential physiological and pathological roles in inflammatory responses.

Synthesis of this compound

The total synthesis of 15(R)-PGD2 has been successfully achieved, providing a reliable source of this compound for research.[7][8] Synthetic routes typically employ well-established strategies in prostaglandin chemistry, such as the use of the Corey lactone as a key chiral building block and the Wittig reaction for the construction of the carbon skeleton. A critical aspect of the synthesis is the precise stereochemical control required to establish the desired (R) configuration at the C15 hydroxyl group.

Experimental Protocol: Total Synthesis of this compound (A Representative Method)

The following protocol outlines a representative synthetic approach based on established methodologies in prostaglandin synthesis. For precise experimental details, including reagent quantities, reaction conditions, and yields, it is essential to consult the primary scientific literature, such as the work by Kim et al. in Bioorganic & Medicinal Chemistry Letters (2005).[7]

Materials:

-

Corey lactone diol

-

Protecting group reagents (e.g., tert-butyldimethylsilyl chloride, imidazole)

-

Oxidizing agents (e.g., Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)

-

Wittig reagent precursor (e.g., (4-carboxybutyl)triphenylphosphonium bromide)

-

Strong base (e.g., sodium bis(trimethylsilyl)amide)

-

Reagents for the lower side chain (e.g., derivatives of (R)-1-octyn-3-ol)

-

Organocuprate reagents

-

Deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride)

-

Chromatography supplies (silica gel, HPLC columns, and appropriate solvents)

Procedure:

-

Protection of Hydroxyl Groups: The hydroxyl groups of the Corey lactone diol are protected to prevent their interference in subsequent reactions. A common strategy is the formation of tert-butyldimethylsilyl (TBDMS) ethers.

-

Oxidation of the C9 Hydroxyl Group: The hydroxyl group at the C9 position is selectively oxidized to a ketone, which is characteristic of the D-series prostaglandins. This transformation is often accomplished using mild oxidation conditions, such as a Swern oxidation.

-

Introduction of the α-Side Chain: The α-side chain is installed using a Wittig reaction. This involves the reduction of the lactone to the corresponding lactol, followed by reaction with a phosphorus ylide generated from a phosphonium (B103445) salt like (4-carboxybutyl)triphenylphosphonium bromide.

-

Introduction of the ω-Side Chain: The ω-side chain, which incorporates the crucial 15(R)-hydroxyl group, is introduced through a conjugate addition of an organocuprate reagent to an enone intermediate. The stereochemistry at the C15 position is controlled by using a chiral precursor for the ω-side chain, such as a derivative of (R)-1-octyn-3-ol.

-

Deprotection and Purification: All protecting groups are removed, and the crude 15(R)-PGD2 is purified using chromatographic methods, typically high-performance liquid chromatography (HPLC), to obtain the final product with high purity.

-

Characterization: The chemical structure and stereochemistry of the synthesized 15(R)-PGD2 are rigorously confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

The biological activity of 15(R)-PGD2 and related compounds has been extensively characterized. The following tables provide a summary of key quantitative data from various in vitro assays.

Table 1: Receptor Binding Affinity of Prostaglandins at the DP2 (CRTH2) Receptor

| Compound | Receptor | Assay Type | Ki (nM) |

| PGD2 | Human DP2 | Radioligand Binding | 2.4 - 61 |

| 15(R)-methyl-PGD2 | Human DP2 | Not Specified | Potent Agonist |

| 13,14-dihydro-15-keto-PGD2 | Human DP2 | Radioligand Binding | 2.91 |

| 15-deoxy-Δ12,14-PGJ2 | Human DP2 | Radioligand Binding | 3.15 |

Table 2: Functional Activity of 15(R)-PGD2 and Analogs on Eosinophils

| Compound | Assay | EC50 (nM) |

| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | 1.7[5][6] |

| PGD2 | Eosinophil Chemotaxis | 10[5][6] |

| 15S-methyl-PGD2 | Eosinophil Chemotaxis | 128[5][6] |

| 15(R)-methyl-PGD2 | Eosinophil CD11b Expression | ~1.4[6] |

Signaling Pathways and Biological Function

15(R)-PGD2 exerts its biological effects predominantly through its interaction with the DP2 receptor. The DP2 receptor is a G-protein coupled receptor (GPCR) that is linked to an inhibitory G-protein, Gαi.

DP2 Receptor Signaling Pathway

The binding of 15(R)-PGD2 to the DP2 receptor triggers a series of intracellular signaling events:

-

G-protein Activation: Ligand binding induces a conformational change in the DP2 receptor, which in turn activates the associated Gαi protein by catalyzing the exchange of GDP for GTP on the Gαi subunit.

-

G-protein Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the activity of the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Signaling by Gβγ: The liberated Gβγ dimer is also an active signaling molecule and can activate downstream effectors, including phospholipase C (PLC).

-

Calcium Mobilization: The activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

MAPK Pathway Activation: The rise in intracellular calcium levels and the activation of PKC can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.

Biological Consequences:

The signaling cascade initiated by the binding of 15(R)-PGD2 to the DP2 receptor culminates in several important biological responses, particularly in immune cells such as eosinophils, basophils, and Th2 lymphocytes:

-

Chemotaxis: The directed migration of these immune cells towards the source of 15(R)-PGD2. This is a fundamental process in the recruitment and accumulation of inflammatory cells at sites of allergic inflammation.

-

Cell Activation: The upregulation of cell surface adhesion molecules, such as CD11b on eosinophils, which facilitates their interaction with the endothelium and other cells.

-

Cytokine Release: The stimulation of the release of pro-inflammatory cytokines, which further amplifies the inflammatory response.

Experimental Workflow: Synthesis and Biological Evaluation of 15(R)-PGD2

Workflow for 15(R)-PGD2 Research

Conclusion

This compound has been established as a critical pharmacological tool for the investigation of the DP2 receptor's role in health and disease. Its stereospecific synthesis has enabled detailed studies of its potent and selective agonistic activity. The downstream signaling pathways activated by 15(R)-PGD2, primarily through Gαi-coupled mechanisms, are central to pro-inflammatory responses such as chemotaxis and the activation of key immune cells. Continued research into the endogenous production and regulation of 15(R)-PGD2 is likely to provide further insights into its significance as a mediator in allergic and inflammatory conditions, and may ultimately identify new therapeutic targets for these diseases.

References

- 1. Connecting G protein signaling to chemoattractant-mediated cell polarity and cytoskeletal reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 3. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]

- 5. Function and Regulation of Heterotrimeric G Proteins during Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

15(R)-Prostaglandin D2 stereochemistry and biological activity

An In-depth Technical Guide to 15(R)-Prostaglandin D2: Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, particularly in allergic inflammation. Its biological effects are transduced by two distinct G-protein-coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The stereochemistry of PGD2 analogs profoundly influences their receptor selectivity and biological potency. This technical guide focuses on this compound, a stereoisomer of the naturally occurring 15(S)-PGD2. We delve into its unique stereochemical configuration, its potent and selective agonist activity at the DP2 receptor, the downstream signaling cascades it initiates, and the experimental methodologies used to characterize its function.

Stereochemistry of this compound

Prostaglandins (B1171923) are structurally defined by a prostanoic acid skeleton, which consists of a 20-carbon carboxylic acid with a cyclopentane (B165970) ring. The stereochemistry at various chiral centers is crucial for biological activity. The endogenously synthesized, enzymatically produced form of PGD2 is 15(S)-PGD2.

This compound, as its name implies, differs in the spatial orientation of the hydroxyl group at the carbon-15 (B1200482) position. Its formal chemical name is 9α,15R-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid.[1] While prostaglandins with the 15(R) hydroxyl configuration typically exhibit low biological activity, 15(R)-PGD2 is a notable exception, displaying potent and specific biological functions.[2] This unnatural R-configuration is key to its selective interaction with the DP2 receptor.[3][4]

Biological Activity and Receptor Selectivity

The biological effects of PGD2 and its analogs are primarily mediated by the DP1 and DP2 receptors, which often trigger opposing cellular responses.

-

DP1 Receptor: This receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3] This pathway is often associated with anti-inflammatory effects, such as vasodilation and inhibition of platelet aggregation.

-

DP2 Receptor (CRTH2): This receptor is coupled to a Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP, and simultaneously triggers intracellular calcium mobilization and activation of downstream kinases.[5][6] The DP2 receptor is predominantly expressed on key cells of the type 2 inflammatory response, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][3]

15(R)-PGD2 is a potent and selective agonist for the DP2 receptor.[1][3] Its activity at the DP1 receptor is significantly weaker.[3] Studies have shown that 15(R)-PGD2 can induce DP2-mediated responses, such as CD11b expression in basophils and eosinophils, as well as actin polymerization and migration in eosinophils, with a potency comparable to that of PGD2 itself.[3]

The significance of the 15(R) configuration is further highlighted by the analog 15(R)-methyl-PGD2. This compound is approximately five times more potent than PGD2 and about 75 times more potent than its 15(S)-methyl-PGD2 counterpart in activating eosinophils via the DP2 receptor.[3][4] This makes 15(R)-PGD2 and its derivatives invaluable chemical tools for specifically investigating the physiological and pathological roles of the DP2 receptor in diseases like asthma and allergic rhinitis.[4][7]

Signaling Pathways

The selective agonism of 15(R)-PGD2 for the DP2 receptor dictates its cellular effects. Upon binding, it initiates a signaling cascade characteristic of Gi-coupled receptors, promoting a pro-inflammatory cellular phenotype.

Caption: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor.

Quantitative Data Summary

The following tables summarize the quantitative data on the potency of 15(R)-PGD2 and related compounds at the DP1 and DP2 receptors.

Table 1: Functional Potency (EC50) of PGD2 Analogs in Human Eosinophils

| Compound | Biological Response | Receptor Target | EC50 Value (nM) | Reference |

|---|---|---|---|---|

| 15(R)-methyl-PGD2 | Chemotaxis | DP2 | 1.7 | [4] |

| CD11b Expression | DP2 | 1.4 | [8] | |

| Actin Polymerization | DP2 | 3.8 | [8] | |

| PGD2 | Chemotaxis | DP2 | 10 | [4] |

| 15(S)-methyl-PGD2 | Chemotaxis | DP2 | 128 | [4] |

| 15(R)-methyl-PGD2 | cAMP Increase (Platelets) | DP1 | >10,000 |[8] |

Table 2: Receptor Binding Affinity (Ki) of PGD2 and Metabolites at DP2 (CRTH2)

| Compound | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| PGD2 | 2.4 | [9] |

| 13,14-dihydro-15-keto PGD2 | 2.91 | [9] |

| 15-deoxy-Δ¹²,¹⁴-PGJ2 | 3.15 |[9] |

Experimental Protocols

Total Chemical Synthesis of 15(R)-PGD2

The first total synthesis of 15(R)-PGD2 has been accomplished, providing a crucial source of this molecule for research.[2][10] The detailed synthetic route is described by Kim, S., et al. in Bioorganic & Medicinal Chemistry Letters (2005).[1] The method allows for the efficient production of 15(R)-PGD2 and its precursor, 15(R)-PGE2, enabling structure-activity relationship studies and in-depth biological investigation.[10]

Eosinophil Chemotaxis Assay

This functional assay measures the ability of a compound to induce the directed migration of eosinophils, a key process in allergic inflammation mediated by the DP2 receptor.

Caption: Experimental workflow for a typical eosinophil chemotaxis assay.

Receptor Binding Assay

To determine the binding affinity (Ki) of 15(R)-PGD2 for the DP2 receptor, a competitive radioligand binding assay is employed.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human DP2 (CRTH2) receptor or from primary cells like eosinophils.

-

Assay Components: The assay mixture includes the prepared membranes, a constant concentration of radiolabeled PGD2 (e.g., [³H]PGD2), and varying concentrations of the unlabeled competitor ligand (15(R)-PGD2).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

DP1 Receptor Functional Assay (Adenylyl Cyclase Activity)

To confirm the low activity of 15(R)-PGD2 at the DP1 receptor, an adenylyl cyclase activity assay is performed, typically using human platelets which are rich in DP1 receptors.[3]

-

Cell Preparation: Human platelets are isolated from whole blood.

-

Stimulation: Platelets are incubated with various concentrations of the test compound (e.g., 15(R)-PGD2) or a known DP1 agonist as a positive control.

-

Lysis and Measurement: After incubation, the reaction is stopped, and the cells are lysed. The concentration of cAMP in the lysate is measured using a commercially available enzyme immunoassay (EIA) or a similar detection method.

-

Analysis: An increase in cAMP levels relative to the vehicle control indicates DP1 receptor activation. 15(R)-PGD2 is expected to show a very weak response in this assay.[3]

Conclusion

This compound is a stereoisomer of PGD2 that demonstrates remarkable biological specificity. Its 15(R) configuration confers potent and selective agonist activity at the DP2 (CRTH2) receptor while having minimal effect on the DP1 receptor. This selectivity makes it an indispensable tool for elucidating the distinct roles of the DP2 receptor in the pathophysiology of allergic inflammation. The activation of the DP2 receptor by 15(R)-PGD2 on eosinophils, basophils, and Th2 cells triggers pro-inflammatory responses, including chemotaxis and cellular activation. For drug development professionals, understanding the structure-activity relationship of 15(R)-PGD2 and its analogs provides a clear rationale for the design of selective DP2 receptor modulators for the treatment of asthma, atopic dermatitis, and other allergic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15(R)-Prostaglandin D2 as a Selective DP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the realm of allergic inflammation. Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs proteins and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi/o proteins to decrease cAMP and increase intracellular calcium.[1][2][3] The DP2 receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, making it a key player in the orchestration of type 2 immune responses.

This technical guide focuses on 15(R)-Prostaglandin D2 (15(R)-PGD2), a stereoisomer of the naturally occurring 15(S)-PGD2, and its role as a potent and selective agonist of the DP2 receptor. Due to its selectivity and resistance to metabolism, 15(R)-PGD2 and its methylated analog, 15(R)-methyl-PGD2, serve as invaluable tools for elucidating the physiological and pathophysiological functions of the DP2 receptor in inflammatory diseases.[2][4]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of 15(R)-PGD2 and related compounds at the DP2 receptor.

Table 1: Binding Affinity of Prostaglandin Analogs at the DP2 Receptor

| Compound | Receptor | Assay Type | Ki (nM) | pKi | Reference |

| PGD2 | DP2 | Radioligand Binding | 2.4 - 61 | 8.6 | [5] |

| 15(R)-PGD2 | DP2 | Not Specified | Potent Agonist | Not Specified | [3] |

| Indomethacin | DP2 | Not Specified | Not Specified | 7.6 | [5] |

Note: Data for 15(R)-PGD2 binding affinity is limited in the reviewed literature, though it is consistently referred to as a potent agonist.

Table 2: Functional Potency of Prostaglandin Analogs in DP2 Receptor-Mediated Assays

| Compound | Assay | Cell Type | EC50 (nM) | Reference |

| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 | [2] |

| PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 10 | [2] |

| 15S-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 128 | [2] |

| 15(R)-PGD2 | CD11b Expression | Human Eosinophils & Basophils | Similar to PGD2 | [3] |

| 15(R)-PGD2 | Actin Polymerization | Human Eosinophils | Similar to PGD2 | [3] |

| 15(R)-PGD2 | Eosinophil Migration | Human Eosinophils | Similar to PGD2 | [3] |

Signaling Pathways

Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade through the heterotrimeric G protein, Gαi/o. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which can activate downstream effector molecules.

Caption: DP2 receptor signaling cascade initiated by 15(R)-PGD2.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of 15(R)-PGD2 for the DP2 receptor expressed in cell membranes.

Materials:

-

Membrane preparation from cells overexpressing the human DP2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-PGD2.

-

Unlabeled 15(R)-PGD2 and PGD2 (for positive control).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

96-well filter plates (e.g., GF/C).[6]

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize DP2-expressing cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[5][6]

-

Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-PGD2 (e.g., 0.4 nM).[5]

-

Competition: Add increasing concentrations of unlabeled 15(R)-PGD2 to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PGD2).[5]

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate for 60 minutes at 30°C with gentle agitation.[6]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.[6]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

-

Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for 15(R)-PGD2 and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol describes a method to measure intracellular calcium mobilization in response to 15(R)-PGD2 in cells expressing the DP2 receptor, using a fluorescent calcium indicator.

Materials:

-

CHO or HEK293 cells stably expressing the human DP2 receptor.

-

15(R)-PGD2.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[9]

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate DP2-expressing cells in microplates and incubate overnight.[9]

-

Dye Loading: Prepare a Fluo-4 AM dye-loading solution in assay buffer. Remove the cell culture medium and add the dye-loading solution to the cells.[8]

-

Incubation: Incubate the cells for 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[8]

-

Compound Preparation: Prepare serial dilutions of 15(R)-PGD2 in assay buffer in a separate compound plate.

-

Measurement: Place the cell plate and compound plate in the fluorescence microplate reader. The instrument will add the 15(R)-PGD2 solutions to the cells while simultaneously measuring the fluorescence intensity (Ex/Em = ~490/525 nm) over time.[9]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the 15(R)-PGD2 concentration to generate a dose-response curve and determine the EC₅₀ value.

Caption: Workflow for a calcium mobilization assay.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol details a method to assess the chemotactic effect of 15(R)-PGD2 on human eosinophils using a modified Boyden chamber.

Materials:

-

Isolated human eosinophils from peripheral blood.

-

15(R)-PGD2.

-

Chemotaxis Buffer (e.g., RPMI 1640 with 1% FBS and 10 mM HEPES).

-

Modified Boyden chamber with a microporous membrane (e.g., 5.0 µm pore size).[10][11]

-

Staining solution (e.g., Weigert solution or Chromotrope 2R).[1][10]

-

Microscope.

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative immunomagnetic selection or density gradient centrifugation.

-

Chamber Setup: Place the microporous membrane in the Boyden chamber, separating the upper and lower wells.

-

Chemoattractant Addition: Add different concentrations of 15(R)-PGD2 diluted in chemotaxis buffer to the lower wells. Add buffer alone as a negative control.

-

Cell Addition: Add the isolated eosinophil suspension to the upper wells.[10]

-

Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified CO₂ incubator.[10]

-

Cell Fixation and Staining: After incubation, remove the membrane, fix it, and stain the migrated cells.[10]

-

Cell Counting: Count the number of eosinophils that have migrated to the lower side of the membrane using a microscope.

-

Data Analysis: Plot the number of migrated cells against the log of the 15(R)-PGD2 concentration to determine the chemotactic response and calculate the EC₅₀.

Caption: Workflow for an eosinophil chemotaxis assay.

Conclusion

This compound and its analogs are potent and selective agonists of the DP2 receptor, making them indispensable tools for investigating the role of this receptor in allergic and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the pharmacology of the DP2 receptor and to aid in the development of novel therapeutics targeting this important pathway. The distinct signaling cascade initiated by DP2 activation, leading to cellular responses such as chemotaxis and degranulation, underscores its significance as a pro-inflammatory mediator. Further research into the selectivity profile of 15(R)-PGD2 across a broader range of prostanoid receptors will continue to refine our understanding of its utility as a specific pharmacological probe.

References

- 1. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. abcam.com [abcam.com]

- 9. content.abcam.com [content.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

The 15(R)-Prostaglandin D2 Signaling Pathway in Eosinophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathogenesis of allergic inflammation, with eosinophils being a primary target. The 15(R) stereoisomer of PGD2, 15(R)-Prostaglandin D2, has emerged as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of the 15(R)-PGD2/CRTH2 signaling axis in eosinophils triggers a cascade of intracellular events culminating in cellular responses that are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. This technical guide provides an in-depth exploration of this signaling pathway, presenting quantitative data on agonist potency, detailed experimental protocols for studying eosinophil function, and visual representations of the molecular interactions and experimental workflows.

The this compound Signaling Pathway

The binding of this compound to the G-protein coupled receptor CRTH2 on the surface of eosinophils initiates a signaling cascade that governs the pro-inflammatory functions of these cells.[1][2] CRTH2 is preferentially coupled to the Gαi subunit of the heterotrimeric G-protein complex.[1] Upon agonist binding, Gαi dissociates from the Gβγ dimer, leading to the activation of downstream effector molecules.

Key downstream signaling events include:

-

Phospholipase C (PLC) Activation: The Gβγ subunit is thought to activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This rapid increase in cytosolic calcium is a critical event for many subsequent cellular responses.

-

Phosphoinositide 3-Kinase (PI3K) Activation: Both Gαi and Gβγ subunits can activate Phosphoinositide 3-Kinase (PI3K), particularly the PI3Kγ isoform, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a docking site for various signaling proteins containing pleckstrin homology (PH) domains, such as Akt/PKB.

-

MAP Kinase Activation: The activation of PLC and PI3K pathways leads to the phosphorylation and activation of Mitogen-Activated Protein (MAP) kinases, including p38 and ERK. The activation of these kinases is crucial for cellular processes like chemotaxis and degranulation.

-

Syk Kinase Phosphorylation: Spleen tyrosine kinase (Syk) has also been identified as a downstream effector in PGD2-mediated eosinophil activation, although its precise placement in the 15(R)-PGD2 pathway requires further elucidation.[4]

These signaling events orchestrate a range of eosinophil effector functions, including chemotaxis, upregulation of adhesion molecules such as CD11b, degranulation with the release of cytotoxic granule proteins like eosinophil-derived neurotoxin (EDN), and actin polymerization.[3][5][6]

Signaling Pathway Diagram

Quantitative Data

The potency of this compound and related analogs in inducing eosinophil responses has been quantified in several studies. The following tables summarize the available data.

Table 1: Potency of PGD2 Analogs in Eosinophil Chemotaxis

| Compound | EC50 (nM) | Relative Potency vs. PGD2 | Reference |

| 15(R)-methyl-PGD2 | 1.7 | ~5.9x | [3] |

| Prostaglandin D2 (PGD2) | 10 | 1x | [3] |

| 15(S)-methyl-PGD2 | 128 | ~0.08x | [3] |

Table 2: Potency of PGD2 Metabolites in Eosinophil Shape Change

| Compound | EC50 (nM) | Reference |

| Prostaglandin D2 (PGD2) | 0.7 ± 0.2 | [7] |

| Δ12-PGD2 | 1.2 ± 1.8 | [7] |

| 15-deoxy-Δ12,14-PGD2 | 1.5 ± 1.6 | [7] |

| PGJ2 | 1.6 ± 3.8 | [7] |

| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | 2.7 ± 2.3 | [7] |

| Δ12-PGJ2 | 5.6 ± 1.0 | [7] |

| 15-deoxy-Δ12,14-PGJ2 | 12.0 ± 0.7 | [7] |

| 9α,11β-PGF2 | > 1000 | [7] |

Experimental Protocols

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes a method for quantifying the chemotactic response of eosinophils to 15(R)-PGD2 and other chemoattractants.[8][9][10][11]

-

Modified Boyden chambers

-

Polycarbonate filters (5-μm pore size)

-

Gey's balanced salt solution or RPMI-1640 with 1% FBS

-

Human eosinophils (isolated from peripheral blood)

-

This compound and other chemoattractants

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Mayer's hematoxylin (B73222) and eosin)

-

Microscope

-

Isolate human eosinophils from peripheral blood of healthy donors using standard techniques (e.g., negative selection with immunomagnetic beads).

-

Resuspend the purified eosinophils in Gey's medium or RPMI-1640 with 1% FBS at a concentration of 2.3 x 10^6 cells/mL.

-

Place the polycarbonate filter between the upper and lower compartments of the Boyden chamber.

-

Add the eosinophil suspension to the upper chamber.

-

Add the chemoattractant (e.g., 15(R)-PGD2 at various concentrations) to the lower chamber. Use medium alone as a negative control.

-

Incubate the chambers at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.

-

After incubation, remove the filter, fix it in methanol, and stain with hematoxylin and eosin.

-

Mount the filter on a microscope slide and count the number of cells that have migrated to the lower side of the filter in several high-power fields.

-

Express the results as the mean number of migrated cells per high-power field.

Experimental Workflow: Eosinophil Chemotaxis Assay

References

- 1. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential role of phosphoinositide 3-kinase gamma in eosinophil chemotaxis within acute pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary eosinophil-derived neurotoxin/protein X: a simple method for assessing eosinophil degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN [jstage.jst.go.jp]

Endogenous Production of 15(R)-Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of the endogenous production of 15(R)-Prostaglandin D2 (15(R)-PGD2), a potent lipid mediator implicated in inflammatory and allergic responses. This document provides a comprehensive overview of its biosynthetic pathways, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction to this compound

Prostaglandin D2 (PGD2) is a well-characterized prostanoid derived from arachidonic acid, playing a crucial role in various physiological and pathological processes. PGD2 exists as two stereoisomers at the C-15 position: 15(S)-PGD2, the conventional and enzymatically produced form, and 15(R)-PGD2. While 15(S)-PGD2 is a known agonist for both the DP1 and DP2 (CRTH2) receptors, emerging evidence suggests that 15(R)-PGD2 is a potent and selective agonist for the DP2 receptor, a key player in type 2 immunity and allergic inflammation. The potential for endogenous production of 15(R)-PGD2, particularly under conditions of oxidative stress, has garnered significant interest in its role as a biomarker and therapeutic target.

Biosynthesis of this compound

The endogenous production of 15(R)-PGD2 is believed to occur through both enzymatic and non-enzymatic pathways.

Enzymatic Pathway (Precursor Synthesis)

The initial steps leading to the formation of the PGD2 backbone are enzymatically driven.

-

Release of Arachidonic Acid: Upon cellular stimulation (e.g., by allergens, inflammatory cytokines), phospholipase A2 (PLA2) enzymes hydrolyze membrane phospholipids (B1166683) to release arachidonic acid (AA).

-

Conversion to Prostaglandin H2 (PGH2): Cyclooxygenase (COX-1 and COX-2) enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, PGH2.

-

Formation of 15(S)-Prostaglandin D2: Prostaglandin D synthase (PGDS) enzymes, specifically hematopoietic PGDS (H-PGDS) and lipocalin-type PGDS (L-PGDS), isomerize PGH2 to form 15(S)-PGD2.

Putative Non-Enzymatic Formation of 15(R)-PGD2

The formation of the 15(R) stereoisomer is thought to be a result of non-enzymatic processes, primarily driven by oxidative stress.

Free Radical-Mediated Peroxidation: Reactive oxygen species (ROS) can directly attack arachidonic acid, leading to the formation of a variety of isoprostanes, which are isomers of prostaglandins (B1171923). This free radical-catalyzed peroxidation can result in the formation of PGD2-like molecules with different stereochemistry at various positions, including the C-15 hydroxyl group, yielding 15(R)-PGD2. This suggests that elevated levels of 15(R)-PGD2 could serve as a biomarker for oxidative stress.

Biosynthetic pathways of this compound.

Signaling Pathway of this compound

15(R)-PGD2 is a potent and selective agonist of the DP2 receptor (also known as CRTH2), a G protein-coupled receptor (GPCR). The activation of DP2 by 15(R)-PGD2 initiates a signaling cascade primarily through the Gαi subunit of the heterotrimeric G protein.

Gαi-Mediated Signaling:

-

Receptor Activation: Binding of 15(R)-PGD2 to the DP2 receptor induces a conformational change.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit.

-

Dissociation: The Gαi-GTP and Gβγ subunits dissociate.

-

Downstream Effects:

-

Gαi-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Can activate other signaling pathways, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

-

β-Arrestin-Mediated Signaling:

Upon prolonged or high-concentration agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the DP2 receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to:

-

Receptor Desensitization: Steric hindrance of G protein coupling.

-

Receptor Internalization: Scaffolding the receptor for clathrin-mediated endocytosis.

-

G Protein-Independent Signaling: β-arrestin can act as a scaffold for other signaling molecules, such as MAP kinases (e.g., ERK), initiating a separate wave of signaling.

15(R)-PGD2 signaling through the DP2 (CRTH2) receptor.

Quantitative Data

While direct quantification of endogenous 15(R)-PGD2 levels in biological samples is not yet widely reported in the literature, data on the binding affinities and potencies of PGD2 analogs at the DP2 receptor provide valuable context.

| Compound | Receptor | Assay Type | Value | Units |

| PGD2 | DP2 (CRTH2) | Binding Affinity (Ki) | 2.4 - 61 | nM |

| 15(R)-methyl-PGD2 | DP2 (CRTH2) | Chemotaxis (EC50) | 1.7 | nM |

| PGD2 | DP2 (CRTH2) | Chemotaxis (EC50) | 10 | nM |

| 15(S)-methyl-PGD2 | DP2 (CRTH2) | Chemotaxis (EC50) | 128 | nM |

| 13,14-dihydro-15-keto PGD2 | DP2 (CRTH2) | Binding Affinity (Ki) | ~3 | nM |

| 15-deoxy-Δ12,14-PGJ2 | DP2 (CRTH2) | Binding Affinity (Ki) | ~5 | nM |

Note: Data are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol for In Vitro Generation and Analysis of 15(R)-PGD2 from Mast Cells

This protocol outlines the steps for stimulating mast cells to produce PGD2 and subsequent analysis for the presence of the 15(R) isomer.

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells

-

Cell culture medium (e.g., StemPro-34 with supplements)

-

Human IgE

-

Anti-human IgE antibody

-

Phosphate-buffered saline (PBS)

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol (B129727), ethyl acetate (B1210297), hexane, acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Internal standard (e.g., PGD2-d4)

-

Chiral HPLC column (e.g., cellulose (B213188) or amylose-based)

-

LC-MS/MS system

Procedure:

-

Mast Cell Culture and Sensitization:

-

Culture mast cells according to standard protocols.

-

Sensitize cells by incubating with human IgE (e.g., 1 µg/mL) overnight.

-

-

Cell Stimulation:

-

Wash cells with PBS to remove unbound IgE.

-

Resuspend cells in a suitable buffer (e.g., Tyrode's buffer).

-

Stimulate cells with anti-human IgE (e.g., 10 µg/mL) for 30-60 minutes at 37°C.

-

-

Sample Collection and Extraction:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant containing the released mediators.

-

Add an internal standard (PGD2-d4) to the supernatant.

-

Acidify the supernatant to pH 3-4 with formic acid.

-

Perform solid-phase extraction (SPE) using a C18 cartridge:

-

Condition the cartridge with methanol followed by water.

-

Load the acidified supernatant.

-

Wash with water and then a low percentage of methanol in water.

-

Elute the prostaglandins with ethyl acetate or methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Chiral LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a chiral HPLC column coupled to a mass spectrometer.

-

Use a gradient of acetonitrile and water with 0.1% formic acid for separation.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for PGD2 and its 15(R) isomer. A common transition for PGD2 is m/z 351 -> 271. The specific transition for 15(R)-PGD2 should be confirmed with a synthetic standard.

-

The Role of 15(R)-Prostaglandin D2 in Mast Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a primary lipid mediator synthesized and released upon the activation of mast cells, playing a pivotal role in the initiation and propagation of allergic inflammation. Its diverse biological effects are mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The stereoisomer 15(R)-Prostaglandin D2 (15(R)-PGD2) has emerged as a subject of significant interest due to its potent and selective agonist activity at the DP2 receptor. This technical guide provides an in-depth examination of the synthesis, signaling pathways, and functional consequences of 15(R)-PGD2-mediated mast cell activation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core biological processes to facilitate a comprehensive understanding for researchers and professionals in the field of immunology and drug development.

Introduction to this compound and Mast Cell Activation

Mast cells are critical effector cells in the immune system, renowned for their central role in allergic reactions and their involvement in a spectrum of inflammatory and immunological disorders.[1] Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed mediators, and initiate the de novo synthesis of lipid mediators and cytokines.[1] Among the most abundant of these newly synthesized lipid mediators is Prostaglandin D2 (PGD2).[2]

PGD2 is enzymatically produced from arachidonic acid via the cyclooxygenase (COX) pathway and subsequent action of hematopoietic PGD synthase (H-PGDS).[1] PGD2 exerts its biological effects by binding to two distinct receptors: DP1, which is coupled to a Gs protein and signals through an increase in intracellular cyclic AMP (cAMP), and DP2 (CRTH2), which is coupled to a Gi protein, leading to a decrease in cAMP and an increase in intracellular calcium ([Ca2+]i).[3]

The 15(R) stereoisomer of PGD2, this compound, is a potent and selective agonist for the DP2 receptor.[4] The activation of the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, is a key driver of type 2 inflammatory responses.[3][5] While mast cells are the primary producers of PGD2, the direct effects of the DP2-selective agonist 15(R)-PGD2 on mast cell function are multifaceted and a subject of ongoing investigation.

Synthesis of this compound

The endogenous production of PGD2 in mast cells is a well-established pathway. However, the specific enzymatic synthesis of the 15(R) stereoisomer in vivo is less characterized. For research purposes, 15(R)-PGD2 is typically synthesized chemically. The first total synthesis of 15(R)-PGD2 was a significant achievement, providing a crucial tool for studying the biology of the DP2 receptor. This synthetic route allows for the production of a highly pure and potent ligand to investigate its specific effects on mast cells and other immune cells.

Role of this compound in Mast Cell Activation

The activation of the DP2 receptor on mast cells by 15(R)-PGD2 does not appear to be a primary trigger for degranulation. However, it plays a significant role in modulating the cellular response, particularly in the context of the broader inflammatory milieu.

Intracellular Calcium Mobilization

Studies utilizing selective DP2 receptor agonists have demonstrated a dose-dependent increase in intracellular calcium concentration in human mast cells. This elevation in intracellular calcium is a critical second messenger in many cellular activation pathways.

Degranulation and Mediator Release

Interestingly, despite inducing calcium mobilization, selective agonists for the DP2 receptor, such as 15(R)-15-methyl PGD2, have been shown to not significantly induce degranulation, as measured by β-hexosaminidase release, in either human mast cell lines (LAD2) or primary human peripheral blood-derived mast cells.[6] Furthermore, these agonists did not significantly alter the release of other lipid mediators like PGD2 and leukotriene C4 (LTC4) following IgE-mediated activation.[6]

Cytokine and Chemokine Production

While direct degranulation may not be the primary outcome, the PGD2/DP2 axis is critically involved in the production of cytokines and chemokines that orchestrate the allergic inflammatory response. PGD2 released from mast cells can act on surrounding Th2 cells to induce the production of key type 2 cytokines, including IL-4, IL-5, and IL-13, through a CRTH2-dependent mechanism.[7][8] PGD2 also acts on bronchial epithelial cells to stimulate the production of various chemokines and cytokines.[2] This suggests that while 15(R)-PGD2 may not be a potent direct secretagogue for mast cells, it contributes to the amplification of the inflammatory cascade through its effects on other resident and recruited immune and structural cells.

Quantitative Data on the Effects of DP2 Agonists on Mast Cells

The following table summarizes the available quantitative data on the effects of a selective DP2 agonist on human mast cell responses.

| Parameter Measured | Cell Type | DP2 Agonist | Concentration Range | Effect | Reference |

| Degranulation (β-hexosaminidase release) | LAD2 (human mast cell line) | 15(R)-15-methyl PGD2 | Up to 1000 ng/mL | No significant alteration | [6] |

| Degranulation (β-hexosaminidase release) | hPBDMC (human peripheral blood-derived mast cells) | 15(R)-15-methyl PGD2 | Up to 1000 ng/mL | No significant alteration | [6] |

| PGD2 Release (after IgE crosslinking) | hPBDMC | 15(R)-15-methyl PGD2 | Up to 1000 ng/mL | No significant effect | [6] |

| LTC4 Release (after IgE crosslinking) | hPBDMC | 15(R)-15-methyl PGD2 | Up to 1000 ng/mL | No significant effect | [6] |

| Intracellular Calcium Mobilization | Human Mast Cells | DK-PGD2 and 15R-15-methyl PGD2 | Dose-dependent | Increased intracellular calcium | [6] |

Signaling Pathways of this compound in Mast Cells

The binding of 15(R)-PGD2 to the DP2 (CRTH2) receptor on mast cells initiates a signaling cascade through a pertussis toxin-sensitive Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Concurrently, the activation of phospholipase C (PLC) generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key event in many mast cell functions, although, as noted, it does not appear to be a sufficient signal on its own to induce degranulation.

Figure 1: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor in mast cells.

Experimental Protocols

Mast Cell Culture

Human Mast Cell Line (LAD2) Culture:

-

Maintain LAD2 cells in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).

-

Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Replace half of the medium weekly with fresh, pre-warmed medium.

-

Maintain cell density between 0.5 x 10^5 and 5 x 10^5 cells/mL.

Primary Human Mast Cell Culture (from CD34+ progenitors):

-

Isolate CD34+ progenitor cells from peripheral blood or cord blood using immunomagnetic selection.

-

Culture the cells in serum-free medium containing rhSCF (100 ng/mL), IL-6 (50 ng/mL), and IL-3 (10 ng/mL) for the first week.

-

From the second week onwards, culture the cells in medium containing only rhSCF (100 ng/mL).

-

Maintain the culture for 6-8 weeks to allow for differentiation into mature mast cells, identified by expression of FcεRI and c-Kit (CD117).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.

Materials:

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 10 mM HEPES, 5.6 mM glucose, 1.8 mM CaCl2, 1.3 mM MgCl2, pH 7.4) supplemented with 0.1% BSA.

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

-

0.1 M citrate (B86180) buffer, pH 4.5.

-

0.1 M carbonate/bicarbonate buffer, pH 10.0 (stop solution).

-

0.1% Triton X-100 in Tyrode's buffer.

-

96-well microtiter plates.

Procedure:

-

Wash cultured mast cells twice with Tyrode's buffer and resuspend in the same buffer at a concentration of 5 x 10^5 cells/mL.

-

Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of Tyrode's buffer containing various concentrations of 15(R)-PGD2 or a positive control (e.g., IgE cross-linking agent or calcium ionophore A23187). For spontaneous release control, add 50 µL of buffer alone. For total release control, add 50 µL of 0.1% Triton X-100.

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well containing the supernatant.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction by adding 200 µL of 0.1 M carbonate/bicarbonate buffer.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Percent degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

Figure 2: Experimental workflow for the β-hexosaminidase degranulation assay.

Cytokine Measurement by ELISA

This protocol provides a general framework for measuring the concentration of specific cytokines (e.g., TNF-α, IL-4, IL-6, IL-13) in mast cell culture supernatants.

Materials:

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards).

-

96-well ELISA plates.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Prepare a standard curve using the provided cytokine standard.

-

Add 100 µL of standards and mast cell culture supernatants (collected after stimulation with 15(R)-PGD2) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate seven times.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion and Future Directions

This compound is a potent and selective agonist of the DP2 (CRTH2) receptor, a key player in type 2 inflammatory responses. While it does not appear to be a direct trigger of degranulation in mast cells, its ability to induce intracellular calcium mobilization suggests a more nuanced role in modulating mast cell function. The PGD2/DP2 signaling axis is integral to the amplification of the allergic inflammatory cascade, primarily through its effects on other immune cells like Th2 lymphocytes, leading to the production of pro-inflammatory cytokines.

For drug development professionals, the DP2 receptor remains an attractive target for the treatment of allergic diseases such as asthma and atopic dermatitis. Understanding the specific downstream effects of DP2 activation in mast cells is crucial for the development of targeted therapies. Future research should focus on elucidating the precise signaling pathways downstream of calcium mobilization in mast cells following DP2 activation and their impact on the expression of a broader range of cytokines and chemokines. Furthermore, investigating the potential for DP2 signaling to synergize with other mast cell activation pathways will provide a more complete picture of its role in allergic inflammation. This detailed understanding will be instrumental in the design of novel therapeutics that can effectively modulate mast cell activity and ameliorate the symptoms of allergic disease.

References

- 1. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mastattack.org [mastattack.org]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of prostaglandin D2 in mast cell activation-induced sensitization of esophageal vagal afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction between prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on Th2 cells mediates cytokine production by Th2 lymphocytes in response to activated mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15(R)-Prostaglandin D2 in Orchestrating Th2 Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathogenesis of allergic inflammation. Its diverse biological effects are mediated through two distinct G-protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 or GPR44. This technical guide focuses on the function of PGD2 and its stereoisomer, 15(R)-Prostaglandin D2, in promoting the migration of T helper 2 (Th2) cells, key drivers of type 2 immunity and allergic responses. This document provides an in-depth analysis of the signaling pathways, quantitative data on receptor binding and cell migration, and detailed experimental protocols relevant to the study of 15(R)-PGD2-mediated Th2 cell trafficking.

Introduction

Th2 cells play a central role in the adaptive immune response against extracellular parasites and are key drivers of allergic diseases such as asthma and atopic dermatitis.[1] The recruitment of Th2 cells to sites of inflammation is a tightly regulated process involving a variety of chemoattractants. Among these, prostaglandin D2 (PGD2), produced predominantly by activated mast cells, has emerged as a potent chemoattractant for Th2 lymphocytes.[2][3] This action is primarily mediated through the CRTH2 receptor, which is preferentially expressed on Th2 cells, eosinophils, and basophils.[2][3] The binding of PGD2 to CRTH2 initiates a signaling cascade that leads to cellular responses, including chemotaxis and cytokine production.[2][4] 15(R)-methyl-PGD2, a synthetic analog of PGD2, has been identified as a potent and selective agonist for the CRTH2 receptor, making it a valuable tool for studying the biological functions of this pathway.[5]

Data Presentation

Table 1: Receptor Binding Affinities of PGD2 and its Analogs to CRTH2

| Ligand | Receptor | Assay Type | Kd (nM) | Ki (nM) | Cell Type | Reference |

| PGD₂ | human CRTH2 | Radioligand Binding | 2.5 (high), 109 (low) | 2.4 | HEK293(EBNA) | [3] |

| PGD₂ | mouse CRTH2 | Radioligand Binding | 8.8 ± 0.8 | - | HEK293 | [6] |

| 15(R)-methyl-PGD₂ | human CRTH2 | Not specified | - | Higher affinity than PGD₂ | Not specified | [2] |

| 13,14-dihydro-15-keto PGD₂ (DK-PGD₂) | human CRTH2 | Competition Binding | - | ≥ PGD₂ | HEK293 | [2] |

| 15-deoxy-Δ¹²﹐¹⁴-PGJ₂ | human CRTH2 | Competition Binding | - | ≥ PGD₂ | HEK293 | [2] |

| Indomethacin | mouse CRTH2 | Competition Binding | - | 1040 ± 130 | HEK293 | [6] |

Table 2: Chemotactic Potency of PGD2 and its Analogs on Th2-related Immune Cells

| Agonist | Cell Type | Parameter | Value (nM) | Reference |

| 15(R)-methyl-PGD₂ | Human Eosinophils | EC₅₀ (Chemotaxis) | 1.7 | [5] |

| PGD₂ | Human Eosinophils | EC₅₀ (Chemotaxis) | 10 | [5] |

| 15(S)-methyl-PGD₂ | Human Eosinophils | EC₅₀ (Chemotaxis) | 128 | [5] |

| PGD₂ | Human ILC2s | Peak Migration | ~100 | [7] |

| PGD₂ Metabolites | Human ILC2s | EC₅₀ (Migration) | 17.4 - 91.7 | [8] |

Signaling Pathways

The binding of 15(R)-PGD2 or PGD2 to the CRTH2 receptor on Th2 cells initiates a signaling cascade through a pertussis toxin-sensitive Gαi protein.[2][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of phospholipase C (PLC) generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which is a key signal for cell migration.[2]

Caption: PGD2/CRTH2 Signaling Pathway in Th2 Cells.

Experimental Protocols

Th2 Cell Chemotaxis Assay

This protocol describes a method to quantify the migration of Th2 cells in response to a chemoattractant gradient using a transwell migration assay.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a Th2 cell line

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant human IL-2 and IL-4

-

Anti-human CD3 and anti-human CD28 antibodies

-

This compound (or other chemoattractants)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes) for 24-well plates

-

Bovine Serum Albumin (BSA)

-

Flow cytometer or plate reader

Procedure:

-

Th2 Cell Preparation:

-

Isolate naïve CD4+ T cells from human PBMCs.

-

Culture the cells in RPMI 1640 complete medium.

-

Differentiate the naïve T cells into Th2 cells by stimulating with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) in the presence of IL-4 (e.g., 10-20 ng/mL) and IL-2 (e.g., 10 ng/mL) for 5-7 days.

-

-

Assay Setup:

-

Prepare the chemoattractant solution by diluting 15(R)-PGD2 to the desired concentrations in RPMI 1640 containing 0.1% BSA.

-

Add 600 µL of the chemoattractant solution to the lower chambers of a 24-well plate. Use medium with 0.1% BSA as a negative control.

-

Wash the differentiated Th2 cells twice with RPMI 1640 and resuspend them in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the transwell inserts.

-

-

Incubation and Cell Counting:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

After incubation, carefully remove the transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer, a flow cytometer, or a cell counting reagent.

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

-

Caption: Th2 Cell Chemotaxis Assay Workflow.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in Th2 cells upon stimulation with 15(R)-PGD2 using a fluorescent calcium indicator.

Materials:

-

Differentiated Th2 cells

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Fluo-4 AM or Indo-1 AM calcium indicator dye

-

Pluronic F-127

-

This compound

-

Flow cytometer with time-resolved acquisition capabilities

Procedure:

-

Cell Loading:

-

Wash Th2 cells with HBSS and resuspend them at 1-2 x 10⁶ cells/mL in HBSS.

-

Prepare the loading buffer by diluting Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Add the loading buffer to the cell suspension and incubate for 30-45 minutes at 37°C in the dark.

-

-

Washing and Resuspension:

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

-

Flow Cytometry Analysis:

-

Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.

-

Acquire a baseline fluorescence signal for approximately 30-60 seconds on the flow cytometer.

-

Briefly pause the acquisition, add the 15(R)-PGD2 stimulus to the cell suspension, and immediately resume data acquisition for several minutes to record the calcium flux.

-

As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence signal.

-

-

Data Analysis:

-

Analyze the time-course data by plotting the mean fluorescence intensity over time. The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Caption: Calcium Mobilization Assay Workflow.

CRTH2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the CRTH2 receptor.

Materials:

-

Cell line overexpressing human CRTH2 (e.g., HEK293-CRTH2)

-

[³H]-PGD2 (radioligand)

-

Unlabeled this compound or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-CRTH2 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]-PGD2 (e.g., at its Kd value).

-

Add increasing concentrations of the unlabeled competitor (e.g., 15(R)-PGD2).

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 1 µM) in addition to the radioligand.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Receptor Binding Assay Workflow.

Conclusion

This compound and its parent molecule PGD2 are potent mediators of Th2 cell migration through the CRTH2 receptor. This interaction triggers a Gαi-dependent signaling cascade, leading to increased intracellular calcium and ultimately chemotaxis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of the PGD2-CRTH2 axis in allergic inflammation. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting Th2-driven diseases.

References

- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The heterotrimeric G-protein alpha-subunit Galphaq regulates TCR-mediated immune responses through an Lck-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 9. Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Effects of 15(R)-Prostaglandin D2 Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin D2 (15(R)-PGD2) is the unnatural R-configuration epimer of the naturally occurring Prostaglandin (B15479496) D2 (PGD2). While PGD2 ligates both DP1 and DP2 (also known as CRTH2) receptors, 15(R)-PGD2 and its methylated analog, 15(R)-methyl-PGD2, are potent and selective agonists for the DP2 receptor.[1][2][3] The DP2 receptor is a G protein-coupled receptor linked to an inhibitory Gαi subunit.[1] Its activation leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium, which in turn mediates pro-inflammatory responses, particularly in the context of allergic inflammation.[1] This makes 15(R)-PGD2 and its analogs valuable tools for studying the in vivo roles of the DP2 receptor in various physiological and pathological processes, including asthma and other allergic diseases.[1][2]

Signaling Pathway of this compound

15(R)-PGD2 exerts its biological effects primarily through the DP2 (CRTH2) receptor. The binding of 15(R)-PGD2 to the DP2 receptor on target cells, such as eosinophils, basophils, and T helper 2 (Th2) cells, initiates a signaling cascade that modulates cellular functions.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of 15(R)-PGD2 and its analog, 15(R)-methyl-PGD2, which are indicative of their potential in vivo activity.

Table 1: Potency of PGD2 Analogs on Eosinophil Activation (DP2 Receptor)

| Compound | EC50 Value (nM) for Eosinophil Chemotaxis | Relative Potency (vs. 15S-methyl-PGD2) |

| 15(R)-methyl-PGD2 | 1.7 | ~75x |

| Prostaglandin D2 | 10 | ~13x |

| 15(S)-methyl-PGD2 | 128 | 1x |

Data extracted from Monneret et al., 2003.[2]

Table 2: In Vivo Effects of Prostaglandin D2 Administration in Rats

| Administration Route | Dose (µ g/rat ) | Effect on Blood Pressure | Effect on Heart Rate | Effect on Body Temperature |